2-Chloro-5-(2-hydroxyphenyl)phenol
Description
2-Chloro-5-(2-hydroxyphenyl)phenol is a substituted phenolic compound characterized by a chlorine atom at the 2-position and a hydroxyl-substituted phenyl group at the 5-position of the central benzene ring. Its molecular formula is C₁₂H₉ClO₂, with a molecular weight of 228.65 g/mol. The compound’s structure combines polar hydroxyl groups with a lipophilic chlorine substituent, conferring unique physicochemical properties. While direct data on its applications are sparse in the provided evidence, its structural analogs (e.g., halogenated phenols and aryl-substituted derivatives) are widely employed in organic synthesis, pharmaceuticals, and agrochemicals as intermediates or bioactive agents .
Properties
IUPAC Name |
2-chloro-5-(2-hydroxyphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c13-10-6-5-8(7-12(10)15)9-3-1-2-4-11(9)14/h1-7,14-15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWHXNQDGKOTJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)Cl)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685836 | |
| Record name | 4'-Chloro[1,1'-biphenyl]-2,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256970-60-1 | |
| Record name | 4'-Chloro[1,1'-biphenyl]-2,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acidic Hydrolysis
Conditions:
The hydrolysis mechanism involves protonation of ether or ester linkages, followed by nucleophilic attack by water. For 2-chloro-5-(2-hydroxyphenyl)phenol, this step may resolve protective groups introduced during earlier stages (e.g., formylated intermediates).
Alkaline Work-Up
Post-hydrolysis, neutralization with aqueous NaOH (10–20%) precipitates the product while dissolving acidic by-products. Filtration and recrystallization from ethanol-water mixtures yield >95% purity.
Table 2: Hydrolysis Optimization
| Acid Used | Concentration (%) | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| H₂SO₄ | 50 | 160 | 72 | 92 |
| HCl | 30 | 120 | 68 | 88 |
Multi-Step Synthesis via Formylation and Alkylation
Inspired by patent US5382671A, this route involves sequential formylation and alkylation to assemble the biphenyl structure.
Formylation of Aminophenol Intermediates
Reaction of 2-amino-5-chlorophenol with formic acid at reflux generates a formamide intermediate, which is subsequently alkylated with 2-hydroxyphenylmethyl chloride.
Key Steps:
Final Hydrolysis
The formamide group is hydrolyzed using 20% NaOH at reflux, yielding the target compound:
Yield: 70–75% after purification
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-(2-hydroxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atom.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dechlorinated phenols.
Substitution: Formation of substituted phenols with different functional groups.
Scientific Research Applications
2-Chloro-5-(2-hydroxyphenyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of pesticides, herbicides, and disinfectants
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2-hydroxyphenyl)phenol involves its interaction with cellular components. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can disrupt cellular processes, leading to antimicrobial effects .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following structurally related compounds highlight variations in substituents and their impacts:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl (-CF₃) group in 2-Chloro-5-(trifluoromethyl)phenol is strongly electron-withdrawing, enhancing acidity (lower pKa) compared to the electron-donating hydroxyl (-OH) group in the target compound .
- Hydrophilicity: The 2-hydroxyphenyl substituent in the target compound introduces additional hydrogen-bonding capacity, likely increasing water solubility relative to analogs with non-polar groups (e.g., -CF₃ or methyl/fluoro combinations) .
- Steric Effects : Bulky substituents like the 3-fluoro-2-methylphenyl group may hinder reactivity at the aromatic ring compared to smaller groups .
Target Compound vs. 2-Chloro-5-(trifluoromethyl)phenol
- Reactivity: The -OH groups in this compound enable electrophilic substitution (e.g., sulfonation, nitration) at ortho/para positions, whereas the -CF₃ group in its analog directs reactions to meta positions due to its electron-withdrawing nature .
- Applications : The trifluoromethyl analog is a key intermediate in agrochemical synthesis (e.g., herbicides), while the target compound’s dual hydroxyl groups may favor use in pharmaceutical coupling reactions or polymer precursors .
Target Compound vs. 2-Chloro-5-(3-fluoro-2-methylphenyl)phenol
- Bioactivity: The fluorine and methyl groups in the analog could enhance metabolic stability in pesticidal applications, as seen in carbamate derivatives (e.g., (5-butan-2-yl-2-chlorophenyl) N-methylcarbamate, a known insecticide) . The target compound’s hydroxyl groups may limit such applications due to rapid Phase II metabolism (glucuronidation).
Physicochemical Properties
Limited data are available for direct comparisons, but inferences can be made:
- Melting/Boiling Points : The trifluoromethyl analog () likely has a lower melting point than the target compound due to reduced hydrogen bonding.
- Lipophilicity: Chlorine and aryl groups increase logP values, but the target compound’s hydroxyl groups may reduce lipophilicity relative to analogs like 2-Chloro-5-(trifluoromethyl)phenol.
Q & A
Basic: What are the recommended synthetic routes for 2-Chloro-5-(2-hydroxyphenyl)phenol, and how can purity be validated?
Methodological Answer:
- Synthesis : Use Ullmann coupling or Suzuki-Miyaura reactions to introduce the hydroxyphenyl group at the 5-position of 2-chlorophenol. For example, coupling 2-chlorophenol derivatives with boronic acid-functionalized hydroxyphenyl precursors under palladium catalysis .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate the product.
- Validation : Confirm purity via HPLC (C18 column, methanol/water mobile phase) and assess structural integrity using -NMR (aromatic proton integration) and FT-IR (O-H stretch at ~3200 cm, C-Cl at ~750 cm) .
Basic: How should researchers handle safety and environmental concerns associated with this compound?
Methodological Answer:
- Safety Protocols : Use fume hoods, nitrile gloves, and PPE due to chlorophenol toxicity (skin/eye irritation, respiratory risks). Monitor workplace exposure using OSHA guidelines (PEL: 5 mg/m) .
- Environmental Impact : Assess biodegradability via OECD 301F test and toxicity using Daphnia magna acute toxicity assays. Dispose via incineration (high-temperature, >1100°C) to avoid persistent chlorinated byproducts .
Advanced: How can crystallographic data resolve contradictions in reported molecular geometries?
Methodological Answer:
- Crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane). Use SHELXL for refinement, focusing on torsional angles between hydroxyphenyl and chlorophenol moieties. Compare with DFT-optimized geometries (B3LYP/6-311+G(d,p)) to validate intramolecular hydrogen bonding (O-H···O) or steric clashes .
- Data Reconciliation : If bond lengths conflict (e.g., C-Cl variations >0.02 Å), re-examine data collection parameters (temperature, radiation source) and refine using anisotropic displacement parameters .
Advanced: What strategies optimize bioactivity studies for this compound in drug discovery?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing -OH with -OCH) to evaluate antibacterial potency. Use molecular docking (AutoDock Vina) to predict interactions with target enzymes (e.g., Staphylococcus aureus dihydrofolate reductase) .
- In Vitro Assays : Test against Gram-positive/negative bacterial strains (MIC determination via broth microdilution). Validate cytotoxicity via MTT assays on HEK-293 cells .
Advanced: How can conflicting spectroscopic data (e.g., NMR shifts) be systematically addressed?
Methodological Answer:
- NMR Analysis : Record -NMR in DMSO-d to resolve aromatic signal overlap. Compare experimental shifts with computational predictions (GIAO method at MP2/cc-pVTZ level).
- Contradiction Resolution : If hydroxyl proton integration varies, check for tautomerism or solvent-dependent conformational changes. Use variable-temperature NMR to identify dynamic effects .
Basic: What analytical techniques are critical for characterizing degradation products?
Methodological Answer:
- Degradation Studies : Expose the compound to UV light (254 nm) or acidic/alkaline conditions. Monitor via LC-MS (ESI negative mode) to identify dechlorinated or dimerized byproducts.
- Quantification : Use Folin-Ciocalteu reagent for phenolic hydroxyl group quantification, calibrated against gallic acid standards .
Advanced: How does substituent electronic effects influence reactivity in cross-coupling reactions?
Methodological Answer:
- Computational Modeling : Calculate Fukui indices (Gaussian 09) to identify nucleophilic/electrophilic sites. The chlorine atom at position 2 directs electrophilic substitution to the para-hydroxyphenyl group.
- Experimental Validation : Perform Hammett studies using substituted aryl boronic acids; correlate reaction rates with σ values to confirm electronic contributions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
